Hexadecyl 2-ethylhexanoate, also known as cetyl 2-ethylhexanoate, is a long-chain alkyl ester derived from the reaction of hexadecanol (cetyl alcohol) and 2-ethylhexanoic acid. This compound is characterized by its molecular formula and a molecular weight of approximately 368.64 g/mol . It is primarily used in cosmetic formulations due to its emollient properties, providing a silky and velvety feel to the skin .
Hexadecyl 2-ethylhexanoate can be sourced through chemical synthesis, specifically via the esterification process involving hexadecanol and 2-ethylhexanoic acid. The compound is commercially available from various chemical suppliers and is utilized in both laboratory research and industrial applications .
This compound falls under the category of alkyl esters, which are organic compounds formed by the reaction of an alcohol with an acid. In this case, it belongs to the subgroup of long-chain alkyl esters, which are known for their applications in cosmetics and personal care products due to their favorable skin compatibility and moisturizing properties .
The synthesis of hexadecyl 2-ethylhexanoate is typically achieved through esterification, where hexadecanol reacts with 2-ethylhexanoic acid. This reaction requires an acid catalyst, commonly sulfuric acid, to facilitate the process. The reaction is conducted under reflux conditions to remove water produced during the esterification, thereby driving the reaction towards completion.
Hexadecyl 2-ethylhexanoate has a linear structure characterized by a long hydrophobic alkyl chain (hexadecyl) attached to an ethylhexanoate group. The structural representation can be denoted as follows:
Hexadecyl 2-ethylhexanoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for hexadecyl 2-ethylhexanoate primarily involves its enzymatic hydrolysis in vivo by carboxylesterases, leading to the release of hexadecanol and 2-ethylhexanoic acid. This enzymatic process allows for its utilization in biological systems, contributing to its emollient properties.
Upon absorption, hexadecyl 2-ethylhexanoate is metabolized through hydrolysis into its constituent components, which can then participate in various metabolic pathways in the body .
Relevant data indicate that this compound exhibits low toxicity levels in acute exposure scenarios, with a median lethal dose greater than 2000 mg/kg body weight in rats .
Hexadecyl 2-ethylhexanoate is widely used in the cosmetic industry as a skin conditioning agent and emollient due to its ability to impart a soft feel on the skin. Its applications include:
The synthesis of hexadecyl 2-ethylhexanoate (CAS 59130-69-7) predominantly employs Fischer esterification, wherein cetyl alcohol (hexadecanol) reacts with 2-ethylhexanoic acid under acidic conditions. This reaction follows a nucleophilic acyl substitution mechanism, with the carbonyl carbon of the carboxylic acid undergoing attack by the oxygen of the alcohol. Industrial protocols typically maintain a 1:1 molar ratio of reactants, though a 5-10% excess of 2-ethylhexanoic acid drives equilibrium toward ester formation [2].
Key process parameters include:
Alternative pathways include Steglich esterification using carbodiimide coupling agents, though this is less industrially adopted due to higher reagent costs. Enzymatic esterification with immobilized lipases (e.g., Candida antarctica Lipase B) offers selectivity advantages but faces scalability challenges [6].
Table 1: Optimization Parameters for Fischer Esterification
Variable | Standard Condition | Optimized Range | Impact on Yield |
---|---|---|---|
Molar Ratio (Acid:Alcohol) | 1:1 | 1.05–1.1:1 | +8–12% |
Temperature | 130°C | 140–150°C | +15% (max at 150°C) |
Catalyst Concentration | 1% H₂SO₄ | 0.8–1.2% H₂SO₄ | Negligible effect |
Reaction Time | 4 hours | 6–8 hours | +10–18% |
Industrial synthesis employs heterogeneous catalysts to enhance reaction efficiency and simplify purification. Tin-based catalysts (e.g., stannous oxalate or stannous 2-ethylhexanoate) achieve >98% conversion at 150°C within 3 hours but introduce heavy metal contamination risks requiring post-reaction chelation treatments. Transition metal systems excel in turnover frequency (TOF), with tin catalysts reaching TOFs of 2,500 h⁻¹ due to their strong Lewis acidity [3] [7].
Organocatalytic approaches leverage acidic ion-exchange resins (e.g., Amberlyst-15) or sulfonated graphene oxides. These eliminate metal contamination and tolerate temperature-sensitive substrates, though with lower activity (TOF: 800–1,200 h⁻¹). Recent advances include mesoporous sulfonic silicates (e.g., SBA-15-SO₃H), which provide ordered pore structures for diffusion control, enhancing cetyl alcohol conversion to 96.5% at 120°C [6] [8].
Table 2: Catalyst Performance Comparison
Catalyst Type | Example | Temperature (°C) | Conversion (%) | TOF (h⁻¹) | Advantages/Limitations |
---|---|---|---|---|---|
Homogeneous (Metal) | Sn(Oct)₂ | 150 | 99.1 | 2,600 | High activity; metal leaching |
Heterogeneous (Metal) | TiO₂-SnO₂ | 140 | 98.3 | 1,900 | Reusable; complex synthesis |
Acidic Resin | Amberlyst-15 | 130 | 94.2 | 1,100 | Metal-free; swelling issues |
Functionalized Silicate | SBA-15-SO₃H | 120 | 96.5 | 1,350 | Tunable acidity; high cost |
Solvent-free esterification represents the pinnacle of sustainable synthesis, reducing VOC emissions and downstream separation burdens. Under solvent-free conditions, reactive distillation couples esterification with continuous water removal, achieving 99% conversion at 150°C with 0.5% p-toluenesulfonic acid catalyst. This reduces energy consumption by 40% compared to conventional reflux methods [4] [8].
When solvents are unavoidable, bio-based alternatives (e.g., 2-methyltetrahydrofuran or limonene) offer lower toxicity than toluene. Critical solvent metrics include:
Flow chemistry systems enable continuous production with residence times under 20 minutes, enhancing heat/mass transfer while minimizing side products. Pilot-scale studies demonstrate 99.5% purity with 8,000 MT/year capacity using tubular reactors with static mixers [7] [8].
Table 3: Sustainability Metrics for Synthesis Pathways
Process Design | Solvent | E-Factor | Energy (kWh/kg) | CO₂ Footprint (kg/kg) |
---|---|---|---|---|
Batch (reflux) | Toluene | 12.3 | 8.7 | 4.2 |
Reactive Distillation | None | 0.3 | 3.1 | 1.1 |
Microwave-Assisted | 2-MeTHF | 2.8 | 2.9 | 0.9 |
Continuous Flow | Limonene | 1.6 | 1.8 | 0.6 |
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